molecular formula C5H5NO B189474 Pyridine-N-oxide CAS No. 694-59-7

Pyridine-N-oxide

Cat. No.: B189474
CAS No.: 694-59-7
M. Wt: 95.1 g/mol
InChI Key: ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Description

Pyridine-N-oxide is a heterocyclic organic compound with the molecular formula C₅H₅NO. It is a colorless, hygroscopic solid that is the product of the oxidation of pyridine. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-N-oxide can be synthesized through several methods, primarily involving the oxidation of pyridine. Common oxidizing agents include peracids such as peracetic acid and perbenzoic acid. Other methods involve the use of hydrogen peroxide complexes, such as urea-hydrogen peroxide, and sodium perborate . The reaction conditions typically involve mild temperatures and the presence of a catalyst, such as methylrhenium trioxide, to enhance the efficiency of the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes using titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors . The use of packed-bed microreactors allows for continuous operation and high yields of this compound .

Comparison with Similar Compounds

Pyridine-N-oxide is unique due to its strong push-pull electronic properties, which allow it to act both as an electron donor and acceptor. Similar compounds include:

These compounds share similar reactivity patterns but differ in their electronic properties and specific applications.

Properties

IUPAC Name

1-oxidopyridin-1-ium
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InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=[N+](C=C1)[O-]
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Molecular Formula

C5H5NO
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DSSTOX Substance ID

DTXSID3061007
Record name Pyridine, 1-oxide
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Molecular Weight

95.10 g/mol
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Physical Description

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS]
Record name Pyridine 1-oxide
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Vapor Pressure

0.19 [mmHg]
Record name Pyridine 1-oxide
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CAS No.

694-59-7
Record name Pyridine N-oxide
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Synthesis routes and methods

Procedure details

As for Example 11, γ-oxo-2-pyridinebutyric acid, pyridine-1-oxide is coupled to L-proline to give 1-[3-(2-pyridylcarbonyl)propionyl]-L-proline, pyridine-1-oxide. Reaction of the preceding compound with bromine in acetic acid and reaction of the brominated compound with sodium thioacetate in acetonitrile gives the product of the Example as a glass.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyridine-N-oxide?

A1: The molecular formula of this compound is C5H5NO, and its molecular weight is 95.10 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A2: Various spectroscopic methods are employed to characterize this compound derivatives. These include:

  • UV-Vis Spectroscopy: Useful for studying electronic transitions and analyzing reaction kinetics. [, , , ]
  • FTIR Spectroscopy: Provides information about functional groups present in the molecule, including the characteristic N-O stretching frequency, which is often shifted in complexes compared to free this compound. [, , ]
  • NMR Spectroscopy (1H, 13C, and others): Used to determine the structure, conformation, and dynamics of molecules in solution. [, , , , , ]
  • EPR Spectroscopy: Employed to study paramagnetic species, such as metal complexes of this compound. [, , ]
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. [, ]

Q3: How does the presence of the N-oxide group influence the lipophilicity of this compound compared to pyridine?

A3: Pyridine-N-oxides exhibit lower lipophilicity than their corresponding pyridines. This is attributed to the stronger hydrogen bond basicity of the N-oxide moiety, making them more soluble in polar solvents like water. []

Q4: How does the reactivity of 4-nitrothis compound enable the synthesis of various 4-substituted pyridine derivatives?

A4: The nitro group in 4-nitrothis compound can be readily substituted by various nucleophiles. This allows for the preparation of a range of 4-substituted pyridine-N-oxides, which can be further reduced to the corresponding pyridine derivatives. []

Q5: How do pyridine-N-oxides participate in palladium-catalyzed reactions?

A5: Pyridine-N-oxides can act as coupling partners in palladium-catalyzed reactions. For example, they can react with alkynyltriarylborates to form this compound-borane intramolecular complexes. [] Additionally, they can undergo dehydrogenative cross-coupling with uracils, providing a synthetic route to uracil-substituted this compound derivatives. []

Q6: What role do pyridine-N-oxides play in organic synthesis as catalysts?

A6: Chiral pyridine-N-oxides, particularly those with aryl substituents at the 3- or 4-positions, can serve as efficient catalysts in asymmetric transformations. For instance, they have been successfully employed in the acylative desymmetrization of meso-1,2-diols and bisphenols, leading to enantioenriched products. [, ]

Q7: How do substituted pendant ligands affect the structure of metal-organic frameworks (MOFs) based on the MIL-53 structure?

A7: Introducing pendant this compound ligands into the MIL-53 framework, by bridging Co(II) atoms in the structure, can lead to significant distortions of the framework. The degree of distortion depends on the size and nature of the substituents on the this compound ligand, highlighting the flexibility of the MIL-53 structure. []

Q8: How is computational chemistry employed in the study of this compound derivatives?

A8: Computational methods like density functional theory (DFT) are used to:

  • Predict the relative stability of different tautomers of this compound derivatives. []
  • Analyze the electronic structure and spectroscopic properties of metal complexes containing this compound ligands. [, ]
  • Investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving pyridine-N-oxides. []

Q9: How does the structure of a this compound derivative influence its activity as a quorum sensing inhibitor?

A9: The position and nature of substituents on the this compound ring significantly impact the activity of these compounds as quorum sensing inhibitors. For example, introducing a difluoromethyl group at the 2-position can enhance the activity compared to the parent this compound. []

Q10: How do plant growth regulators derived from this compound affect Tetrahymena pyriformis W infusoria?

A10: Methyl derivatives of this compound, particularly their complexes with metal salts, induce significant morphological and functional changes in Tetrahymena pyriformis W. These changes include altered cell shape, increased contractile vacuole size, and decreased motor activity. The extent of these effects is concentration-dependent, with higher concentrations leading to more pronounced toxicity. [, ]

Q11: How do pyridine and this compound interact with the monooxygenase system in rat liver microsomes?

A11: Both pyridine and this compound function as inducers of specific cytochrome P450 enzymes in rat liver microsomes. This induction leads to increased metabolism of specific substrates, impacting drug metabolism and detoxification processes. []

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